molecular formula C7H13NO6 B1458371 b-L-Rhamnopyranosyl nitromethane CAS No. 30627-99-7

b-L-Rhamnopyranosyl nitromethane

Cat. No.: B1458371
CAS No.: 30627-99-7
M. Wt: 207.18 g/mol
InChI Key: VKASWJUVZZNJIX-MLKOFDEISA-N
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Description

B-L-Rhamnopyranosyl nitromethane is a useful research compound. Its molecular formula is C7H13NO6 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

b-L-Rhamnopyranosyl nitromethane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases and glycosidases, influencing their activity. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and altering mitochondrial transmembrane potential . This compound’s impact on gene expression and cellular metabolism makes it a valuable tool for studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, it has been shown to inhibit certain proteases, thereby affecting protein degradation and turnover . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage effects of this compound is essential for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can be metabolized by glycosidases, leading to the production of rhamnose and nitromethane . These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of this compound is essential for developing targeted therapeutic strategies and optimizing its efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

(2S,3R,4R,5R,6R)-2-methyl-6-(nitromethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO6/c1-3-5(9)7(11)6(10)4(14-3)2-8(12)13/h3-7,9-11H,2H2,1H3/t3-,4+,5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKASWJUVZZNJIX-MLKOFDEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
b-L-Rhamnopyranosyl nitromethane
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b-L-Rhamnopyranosyl nitromethane
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b-L-Rhamnopyranosyl nitromethane
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b-L-Rhamnopyranosyl nitromethane
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b-L-Rhamnopyranosyl nitromethane
Reactant of Route 6
b-L-Rhamnopyranosyl nitromethane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.